molecular formula C7H14O2 B142500 (+)-tert-Butyl glycidyl ether CAS No. 130232-97-2

(+)-tert-Butyl glycidyl ether

Cat. No.: B142500
CAS No.: 130232-97-2
M. Wt: 130.18 g/mol
InChI Key: SFJRUJUEMVAZLM-LURJTMIESA-N
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Description

(+)-tert-Butyl glycidyl ether is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

S-(+)-tert-butyl glycidyl ether, also known as tert-Butyl glycidyl ether, (+)- or (+)-tert-Butyl glycidyl ether, is a type of glycidyl ether compound. Glycidyl ethers are known to undergo reactions with a variety of functional groups, including amines, thiols, azides, and acids . Therefore, the primary targets of S-(+)-tert-butyl glycidyl ether are likely to be these functional groups present in various biological molecules.

Mode of Action

The interaction of S-(+)-tert-butyl glycidyl ether with its targets primarily involves the nucleophilic ring-opening reactions of the pendent epoxide groups . This allows for the installation of a variety of functionalities onto the reactive scaffold. For example, in the case of amine-epoxy reactions, the amine group attacks the less substituted carbon of the epoxide ring, leading to ring opening and formation of a new carbon-nitrogen bond .

Biochemical Pathways

For instance, they can undergo polymerization under the action of certain catalytic systems, leading to the formation of oligodiols . These reactions could potentially affect various biochemical pathways, particularly those involving the synthesis and modification of polymers.

Result of Action

The molecular and cellular effects of S-(+)-tert-butyl glycidyl ether’s action would largely depend on the specific context of its use. For instance, in the context of polymer chemistry, the compound can serve as a reactive scaffold for the installation of various functionalities, leading to the creation of customised functional polymers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of S-(+)-tert-butyl glycidyl ether. For instance, factors such as pH, temperature, and the presence of other reactive species can affect the rate and selectivity of its reactions . Additionally, the compound’s stability and reactivity could also be influenced by the solvent used .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRUJUEMVAZLM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267350
Record name (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130232-97-2
Record name (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130232-97-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl glycidyl ether, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S)
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Record name TERT-BUTYL GLYCIDYL ETHER, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28UV61J7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 14, 3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate (from the reaction of 3-tert-butoxy-1-chloro-2-propanol with 2-chloroethyl chloroformate) is heated in the presence of tetrabutylphosphonium bromide to produce tert-butyl glycidyl ether and ethylene dichloride as the principal reaction products.
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Synthesis routes and methods II

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.
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19.82 g
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260.38 g
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2.4 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TBGE?

A1: The molecular formula of TBGE is C7H14O2, and its molecular weight is 130.186 g/mol.

Q2: How can TBGE be characterized spectroscopically?

A2: TBGE can be characterized using techniques such as Gas Chromatography (GC) [, ], GC-Mass Spectrometry (GC-MS) [], and Fourier-Transform Infrared Spectroscopy (FT-IR) [, ]. These methods provide insights into its purity and structural features.

Q3: Is TBGE compatible with common polymerization techniques?

A3: Yes, TBGE is compatible with both anionic [, , , , , , , ] and cationic [] polymerization techniques, allowing for diverse polymer architectures.

Q4: Has TBGE been used in the synthesis of polyesters?

A4: Yes, TBGE has been successfully copolymerized with 3,4-dihydrocoumarin using anionic ring-opening polymerization to produce polyesters []. This method offers a new approach to polyester synthesis with potential for further functionalization.

Q5: Have computational methods been employed to study TBGE polymerization?

A5: Yes, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of zwitterionic ring expansion polymerization of TBGE with tris(pentafluorophenyl)borane (B(C6F5)3) []. These studies provide valuable insights into the formation of cyclic polymers.

Q6: How does the tert-butyl group influence the properties of TBGE-based polymers?

A6: The bulky tert-butyl group in TBGE contributes to the hydrophobicity of the resulting polymers. This can be modified by deprotection to yield hydrophilic polyglycerol segments [, , , ].

Q7: Can TBGE-based polymers form stable nanostructures in aqueous solutions?

A7: Yes, block copolymers incorporating TBGE have been shown to form stable micelles [, , , ] and even polymersomes [] in aqueous solutions. This highlights their potential for drug delivery and encapsulation applications.

Q8: What safety precautions should be taken when handling TBGE?

A8: As with all chemicals, appropriate safety data sheets and laboratory procedures should be consulted and followed when handling TBGE.

Q9: How is the content of TBGE determined in reaction mixtures?

A9: Gas chromatography (GC) is commonly employed to determine the content of TBGE in reaction mixtures [, ].

Q10: Are there any studies on the environmental impact of TBGE or its derivatives?

A10: While the provided research focuses on the synthesis and applications of TBGE-based polymers, investigating the environmental impact and degradation pathways of these materials is crucial for sustainable development.

Q11: What are some potential applications of TBGE-based polymers?

A11: TBGE-based polymers exhibit potential in various fields, including:

  • Drug delivery: Formation of micelles and polymersomes [, ] enables encapsulation and controlled release of therapeutic agents.
  • Biomaterials: Biocompatibility and tunable hydrophilicity/hydrophobicity [] make them suitable for various biomedical applications.
  • Nanotechnology: Synthesis of well-defined nanostructures [] opens avenues for applications in sensing and catalysis.

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